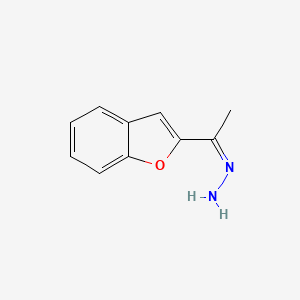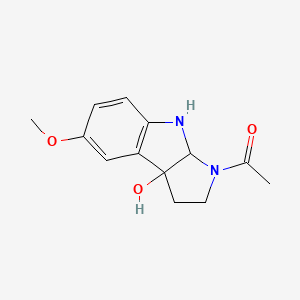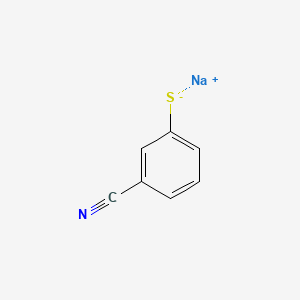
3-Sulfanylbenzonitrile Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Sulfanylbenzonitrile Sodium Salt is an organic compound with the molecular formula C7H4NNaS. It is a derivative of benzonitrile, where a thiol group (-SH) is attached to the benzene ring at the third position, and the compound is neutralized with sodium. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylbenzonitrile Sodium Salt typically involves the reaction of 3-sulfanylbenzonitrile with a sodium base. The process can be summarized as follows:
Starting Material: 3-Sulfanylbenzonitrile.
Reagent: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The thiol group reacts with the sodium base to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Large-scale Reactors: Utilizing large reactors to mix 3-sulfanylbenzonitrile with sodium hydroxide.
Purification: The product is then purified through crystallization or filtration to obtain the pure sodium salt.
化学反应分析
Types of Reactions: 3-Sulfanylbenzonitrile Sodium Salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
科学研究应用
3-Sulfanylbenzonitrile Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Sulfanylbenzonitrile Sodium Salt involves its interaction with molecular targets through its thiol and nitrile groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
相似化合物的比较
3-Sulfanylbenzonitrile: The parent compound without the sodium salt.
4-Sulfanylbenzonitrile Sodium Salt: A positional isomer with the thiol group at the fourth position.
Benzonitrile: The basic structure without the thiol group.
Uniqueness: 3-Sulfanylbenzonitrile Sodium Salt is unique due to the presence of both the thiol and nitrile groups, which provide distinct reactivity and potential applications compared to its analogs. The sodium salt form enhances its solubility and reactivity in aqueous media, making it more versatile for various applications.
属性
分子式 |
C7H4NNaS |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
sodium;3-cyanobenzenethiolate |
InChI |
InChI=1S/C7H5NS.Na/c8-5-6-2-1-3-7(9)4-6;/h1-4,9H;/q;+1/p-1 |
InChI 键 |
UMTPJJIJBSVSEI-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=C1)[S-])C#N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
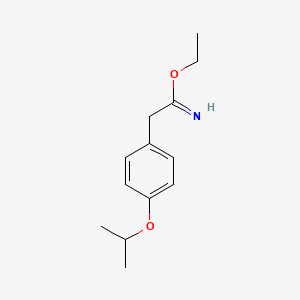
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)

![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)

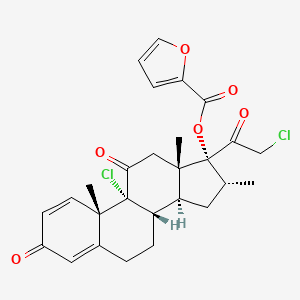
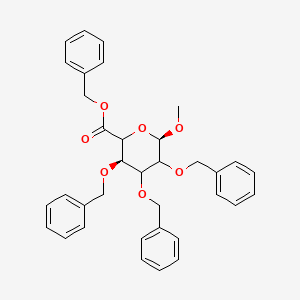
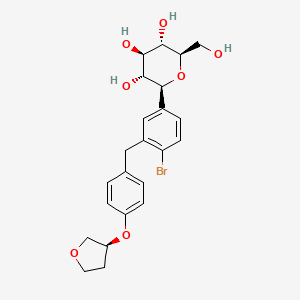
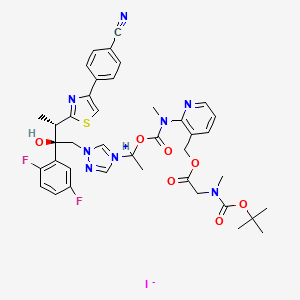
![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
